Procyanidin B4 Procyanidin B4 Procyanidin B4 is a proanthocyanidin obtained by the condensation of (-)-epicatechin and (+)-catechin units. It has a role as an antioxidant, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor and an antineoplastic agent. It is a proanthocyanidin and a hydroxyflavan. It is functionally related to a (-)-epicatechin and a (+)-catechin.
Procyanidin B4 is a natural product found in Camellia sinensis, Cinnamomum iners, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 29106-51-2
VCID: VC21321164
InChI: InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28-,29-/m1/s1
SMILES:
Molecular Formula: C30H26O12
Molecular Weight: 578.5 g/mol

Procyanidin B4

CAS No.: 29106-51-2

Cat. No.: VC21321164

Molecular Formula: C30H26O12

Molecular Weight: 578.5 g/mol

* For research use only. Not for human or veterinary use.

Procyanidin B4 - 29106-51-2

CAS No. 29106-51-2
Molecular Formula C30H26O12
Molecular Weight 578.5 g/mol
IUPAC Name (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Standard InChI InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28-,29-/m1/s1
Standard InChI Key XFZJEEAOWLFHDH-VUGKQVTMSA-N
Isomeric SMILES C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Canonical SMILES C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O

Chemical Structure and Properties

Molecular Composition and Structural Features

Procyanidin B4 is a dimeric flavan-3-ol with the molecular formula C30H26O12 and a molecular weight of 578.5 g/mol . Structurally, it is classified as a B-type proanthocyanidin, specifically a catechin-(4α→8)-epicatechin dimer formed by the condensation of (+)-catechin and (-)-epicatechin units . The compound features a single interflavan bond between carbon-4 of the B-ring and carbon-8 of the C-ring, which is characteristic of B-type procyanidins . This structural arrangement distinguishes it from A-type procyanidins, which possess an additional ether linkage between the A-ring hydroxyl group and carbon-2 of the A-ring .

Physical Properties

Procyanidin B4 typically appears as an amorphous solid with a characteristic pale yellow to light brown coloration. Like other procyanidins, it exhibits limited water solubility but is generally soluble in organic solvents such as methanol, ethanol, and acetone, which is relevant for extraction and analytical procedures. The compound also demonstrates significant antioxidant capacity, attributed to its multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals .

Natural Sources and Occurrence

Botanical Distribution

Procyanidin B4 is widely distributed in the plant kingdom and has been identified in numerous plant species. Notable natural sources include:

  • Grape seeds (Vitis vinifera)

  • Litchi pericarp (Litchi chinensis)

  • Tea leaves (Camellia sinensis)

  • Cinnamon species (including Cinnamomum iners)

  • Various fruits, vegetables, nuts, legumes, and grains

Additionally, Procyanidin B4 and its 4-cis-isomer have been detected in beer, suggesting their presence in hops or other ingredients used in the brewing process .

Content in Food Sources

The concentration of Procyanidin B4 varies significantly among different plant sources and is influenced by factors such as cultivar, growing conditions, maturity stage, and post-harvest processing. While specific quantitative data for Procyanidin B4 content in various foods is limited in the provided search results, it is generally recognized as one of the four most frequently occurring B-type procyanidins (along with B1, B2, and B3) in dietary sources .

Derivatives and Related Compounds

Galloyl-Substituted Derivatives

A significant derivative of Procyanidin B4 is Procyanidin B4 3'-O-gallate (C37H30O16), which has a molecular weight of 730.6 g/mol . This compound is formed by the formal condensation of the carboxy group of gallic acid with the (3'R)-hydroxy group of Procyanidin B4 . Other derivatives in this series include Procyanidin B4 3-O-gallate and Procyanidin B4 3,3"-di-O-gallate .

The galloylation of procyanidins has been shown to enhance their biological activities. Research has indicated that "the presence of the galloyl moiety of these compounds is very important for both [DPPH radical scavenging activity and DNA polymerase inhibitory activity]" .

Structural Relatives in the Procyanidin Family

Procyanidin B4 belongs to a larger family of procyanidins that vary in their degree of polymerization (DP) and monomer linkages. These include:

  • Other B-type dimers (B1, B2, B3) with different stereochemical arrangements of catechin and epicatechin units

  • A-type procyanidins (A1, A2) with their characteristic double linkage between monomeric units

  • Higher oligomers (trimers to polymers) with DP values ranging from 3 to 28 or more

Biological Activities

Antioxidant Properties

Procyanidin B4 demonstrates significant antioxidant activity, primarily attributed to its ability to scavenge free radicals and reactive oxygen species . This property is linked to the compound's polyphenolic structure, which enables hydrogen atom donation and electron transfer mechanisms. Studies have specifically investigated its DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, which is a common method for assessing antioxidant potential .

Enzyme Inhibitory Activities

One of the notable biological activities of Procyanidin B4 is its ability to inhibit specific enzymes, including DNA topoisomerase (ATP-hydrolysing) (EC 5.99.1.3) . Research has also demonstrated its DNA polymerase inhibitory activity, particularly in its galloylated forms . These enzyme inhibitory properties may contribute to the compound's broader biological effects, including potential anticancer activities.

Metabolism and Bioavailability

Absorption and Biotransformation

Research has investigated the systemic absorption and metabolism of dietary Procyanidin B4 in pigs, suggesting ongoing interest in understanding its bioavailability and metabolic fate . Like other procyanidins, Procyanidin B4 likely undergoes complex biotransformation processes in the digestive system, including potential breakdown to monomeric units, conjugation reactions (glucuronidation, sulfation, methylation), and microbial metabolism in the colon.

Analytical Methods for Identification and Quantification

Mass Spectrometric Analysis

Mass spectrometry has been instrumental in the structural characterization of procyanidins, including Procyanidin B4. Various techniques have been employed, including:

  • Matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF/ToF) mass spectrometry

  • Electrospray ionization mass spectrometry (ESI-MS)

  • Tandem mass spectrometry (MS/MS) for fragmentation pattern analysis

The fragmentation patterns observed in MS/MS analyses can provide valuable structural information. For B-type procyanidins like Procyanidin B4, characteristic fragmentation includes the formation of quinone methide ions with a 2 u mass difference in dimer doublet ions (m/z 575 and 577) and monomer doublet ions (m/z 287 and 289) .

Chromatographic Methods

Various chromatographic techniques are commonly employed for the separation and quantification of procyanidins, including Procyanidin B4:

  • High-performance liquid chromatography (HPLC)

  • Ultra-high-performance liquid chromatography (UHPLC)

  • Liquid chromatography coupled with mass spectrometry (LC-MS)

These methods allow for the differentiation of procyanidin isomers and the determination of their concentration in complex matrices such as plant extracts and food products.

Synthesis and Chemical Modifications

Synthetic Approaches

The chemical synthesis of procyanidins, including Procyanidin B4 and its derivatives, presents significant challenges due to their complex stereochemistry. One reported approach for synthesizing galloyl-substituted Procyanidin B4 derivatives involves:

"Condensation of the electrophile derived from (+)-catechin with the nucleophile derived from (-)-epicatechin in the presence of TMSOTf as a catalyst gave procyanidin B4 3-O-gallate and 3,3"-di-O-gallate in good yields. Procyanidin B4 3"-O-gallate [...] was synthesized by the DCC method."

These synthetic methodologies enable the preparation of specific derivatives for biological activity studies and structure-activity relationship analyses.

Future Research Directions

Emerging Analytical Technologies

As analytical capabilities continue to advance, new technologies are expected to enhance procyanidin research. Ion mobility mass spectrometry, a gas-phase separation technique based on ion size and shape, offers potential advantages for procyanidin analysis:

"[Ion mobility mass spectrometry] is orders of magnitude faster than HPLC and should be useful for procyanidin analysis."

Additionally, improvements in mass spectrometric capabilities—including enhanced sensitivity, resolving power, accuracy, and mass range—will facilitate the identification and characterization of higher-order procyanidins.

Quantitative Analysis Challenges

One area requiring further development is the quantitative analysis of higher-order procyanidins:

"Another area that requires additional development is the quantitative analysis of higher order DP procyanidins using mass spectrometry."

This represents an important frontier in procyanidin research, as accurate quantification is essential for establishing structure-activity relationships and determining effective doses for potential therapeutic applications.

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